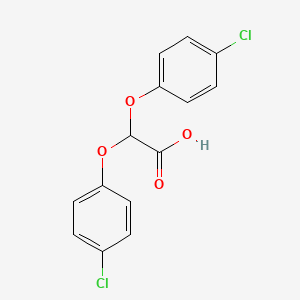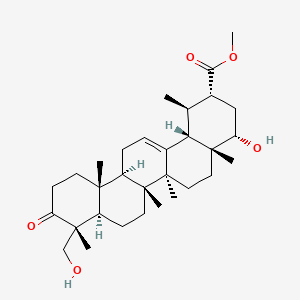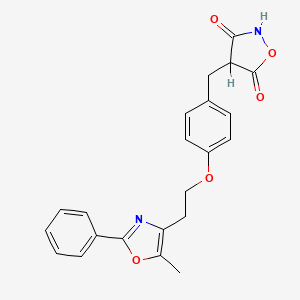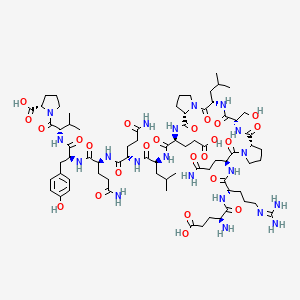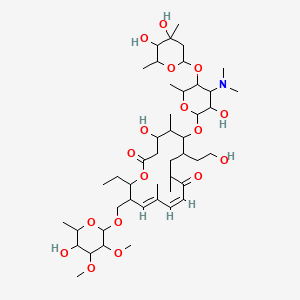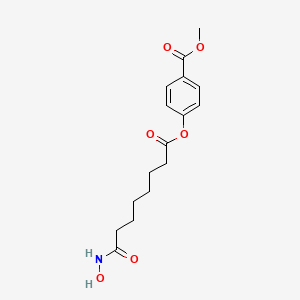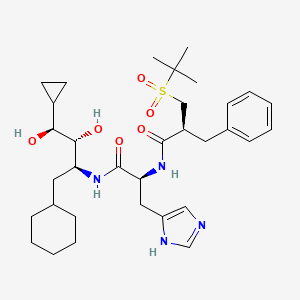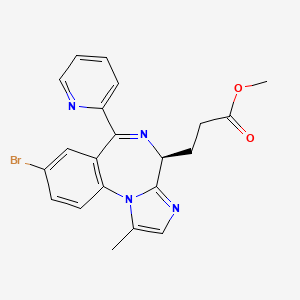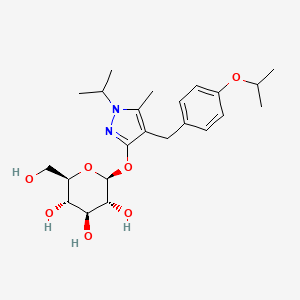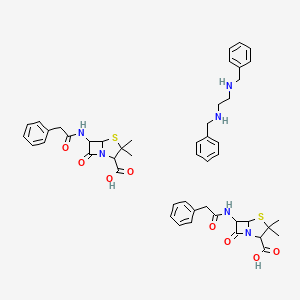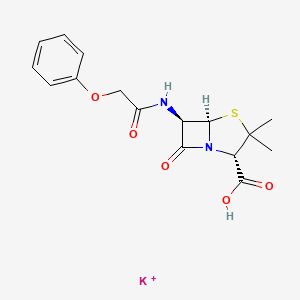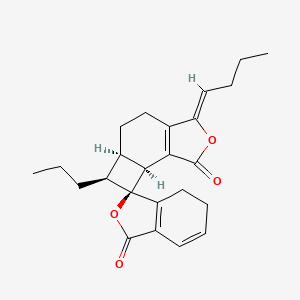
Riligustilide
Vue d'ensemble
Description
Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .
Synthesis Analysis
This compound is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and this compound as well certain related (isomeric) compounds have been obtained .Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
This compound undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and this compound as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .Physical And Chemical Properties Analysis
This compound has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .Applications De Recherche Scientifique
Traitement des lésions rénales
Il a été constaté que le Riligustilide avait des effets importants dans le traitement des lésions rénales . On a observé que l'intensité de la fibrose rénale était considérablement diminuée chez les rats traités par le this compound par rapport aux animaux témoins . Le composé a atténué de manière significative les lésions rénales chez les rats néphrectomisés à 5/6 (5/6NX) par rapport au groupe témoin . Les rats 5/6 NX sans administration de this compound ont développé une albuminurie plus tôt avec des symptômes plus graves .
Blocage de la rénine
Il a été démontré que le this compound diminuait l'expression de la rénine, une hormone qui régule la pression artérielle et l'équilibre hydrique . Cette propriété en fait un candidat potentiel pour le développement d'une nouvelle catégorie de médicaments anti-néphropathie ciblant directement la rénine .
Relocalisation du complexe CREB-CBP
Le this compound joue un rôle important dans la relocalisation du complexe CREB-CBP, qui est impliqué dans la transcription de l'ADN en ARN . Cette propriété pourrait être bénéfique dans le traitement des maladies où le fonctionnement normal du complexe CREB-CBP est perturbé .
Effets neuroprotecteurs
Il a été rapporté que le this compound avait des effets neuroprotecteurs . Cela suggère qu'il pourrait être utilisé potentiellement dans le traitement des troubles neurologiques, bien que des recherches supplémentaires soient nécessaires dans ce domaine .
Cytotoxicité contre le cancer
Il a été constaté que le this compound était cytotoxique contre le cancer . Cette propriété pourrait en faire un candidat potentiel pour le développement de nouveaux médicaments anticancéreux .
Liaison au récepteur GABAa
Il a été démontré que le this compound présentait une capacité de liaison compétitive au récepteur GABAa, qui est un récepteur central du neurotransmetteur inhibiteur . Cela suggère qu'il pourrait être utilisé potentiellement dans le traitement des troubles liés au fonctionnement du récepteur GABAa .
Mécanisme D'action
Target of Action
Riligustilide primarily targets the progesterone receptor and renin . It acts as a weak agonist of the progesterone receptor . In the context of renal injury, it has been shown to down-regulate the expression of renin .
Mode of Action
This compound interacts with its targets by binding to them. As a weak agonist of the progesterone receptor, it can initiate a cellular response, albeit at a lower intensity . In renal injury, it down-regulates the expression of renin, thereby reducing its activity .
Biochemical Pathways
It has been shown to influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance . By down-regulating renin, this compound can potentially affect this system and its downstream effects .
Result of Action
This compound has been shown to have a protective effect on renal injury. In studies, it significantly alleviated renal injury in different nephrotic models . It was found to decrease the intensity of kidney fibrosis and alleviate symptoms of albuminuria .
Propriétés
IUPAC Name |
(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-DRQJQJQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337087 | |
| Record name | Riligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89354-45-0 | |
| Record name | Riligustilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILIGUSTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, this compound activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []
A: this compound is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]
A: this compound has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]
A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of this compound in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]
A: Research suggests that this compound exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, this compound administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest this compound could be a promising candidate for T2DM treatment. []
A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify this compound and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]
A: this compound exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



